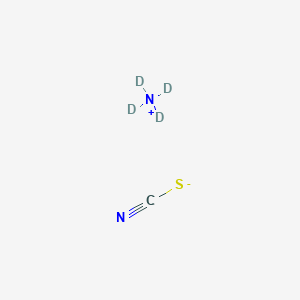
4-(2-Aminoethyl)benzoic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of azo-benzoic acids is described using spectroscopic techniques such as NMR, UV-VIS, and IR, and the molecular structures are optimized using density functional theory methods . Another paper discusses the synthesis of 2-chloro-6-amino-benzoic acid through a multi-step process involving reduction, acylation, oxidation, and hydrolysis, with a total yield of 61.5% and a product purity of 95% after recrystallization . These methods and results provide insight into the possible synthetic routes and challenges that might be encountered when synthesizing 4-(2-Aminoethyl)benzoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for understanding their properties and potential applications. The paper on azo-benzoic acids reports the use of spectroscopic techniques and computational methods to confirm the structures of these compounds . Another study describes the crystal structure of a benzoic acid co-crystal, highlighting the importance of hydrogen bonding in the formation of the crystal lattice . These findings suggest that similar analyses could be applied to 4-(2-Aminoethyl)benzoic acid hydrochloride to determine its molecular structure and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is another area of interest. The chlorination of 4-amino-2-hydroxy-benzoic acid, for example, resulted in unexpected products, demonstrating the complexity of chemical reactions involving these compounds . This suggests that careful consideration must be given to the reaction conditions and potential side reactions when working with 4-(2-Aminoethyl)benzoic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The paper on co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids discusses the solubility of these compounds and the role of co-crystal formation in enhancing solubility . Similarly, the study of 2-Amino-5-chloropyridine–benzoic acid (1/1) provides insights into the hydrogen bonding interactions that can affect the physical properties of these compounds . These studies suggest that the physical and chemical properties of 4-(2-Aminoethyl)benzoic acid hydrochloride could be similarly analyzed to understand its behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Polyaniline Doping
4-(2-Aminoethyl)benzoic acid hydrochloride and related benzoic acid derivatives are used as dopants for polyaniline. Doping with benzoic acids enhances the conductivity of polyaniline salts. This application is significant in materials science, particularly for developing conductive polymers (Amarnath & Palaniappan, 2005).
Fluorescence Probes
Substituted benzoic acids, like 4-(2-Aminoethyl)benzoic acid hydrochloride, can be used in the development of fluorescence probes. These probes are designed to detect reactive oxygen species, vital in studying biological and chemical processes (Setsukinai et al., 2003).
Pharmacokinetics Studies
Benzoic acid derivatives are studied for their pharmacokinetics. This research is crucial in understanding the absorption, distribution, metabolism, and excretion of these compounds, providing insights into their potential therapeutic uses (Xu et al., 2020).
Antibacterial Applications
Some Schiff bases derived from 4-aminobenzoic acid, a related compound, exhibit antibacterial properties. These compounds are potential candidates for developing new antibacterial agents (Parekh et al., 2005).
Cocrystal Formation
4-(2-Aminoethyl)benzoic acid hydrochloride and similar compounds can participate in forming cocrystals with other pharmaceuticals, altering the physical properties of these drugs. This is a critical area in pharmaceutical research for drug formulation (Childs et al., 2004).
Safety And Hazards
4-(2-Aminoethyl)benzoic acid hydrochloride is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQLJCQMQXXDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584703 | |
| Record name | 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)benzoic acid hydrochloride | |
CAS RN |
60531-36-4 | |
| Record name | 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Aminoethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















